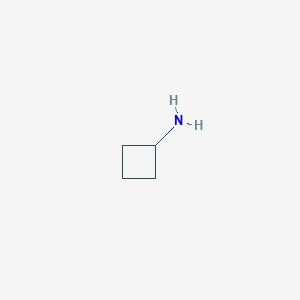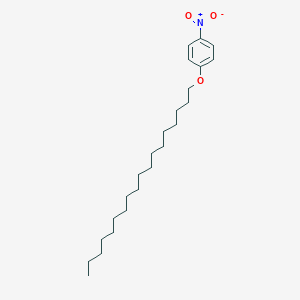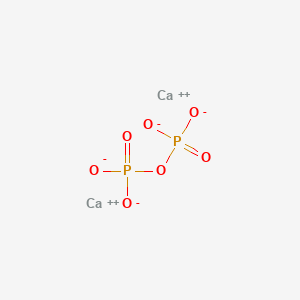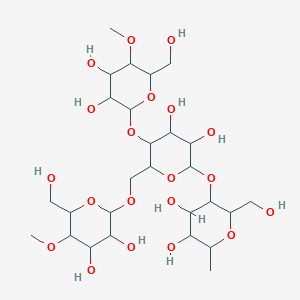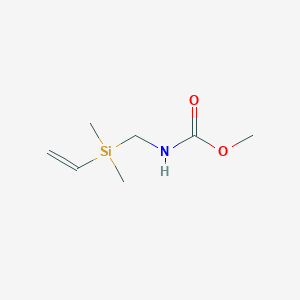![molecular formula C22H37NO2 B051940 Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- CAS No. 115241-77-5](/img/structure/B51940.png)
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-, also known as AUDA, is a compound that has been extensively studied for its potential therapeutic applications. AUDA belongs to a class of compounds called soluble epoxide hydrolase inhibitors (sEHIs), which have been shown to have anti-inflammatory, analgesic, and antihypertensive effects.
Wirkmechanismus
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- works by inhibiting the activity of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. By inhibiting sEH, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- increases the levels of EETs, which have anti-inflammatory, analgesic, and antihypertensive effects.
Biochemische Und Physiologische Effekte
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to have a number of biochemical and physiological effects. In animal models, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to lower blood pressure, reduce inflammation, and alleviate pain. Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has also been shown to have anti-angiogenic effects, which may make it useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- is that it is a highly specific inhibitor of sEH, which makes it a useful tool for studying the role of sEH in various biological processes. However, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has a relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are a number of future directions for research on Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-. One area of research is the development of more potent and selective sEHIs. Another area of research is the use of sEHIs in the treatment of various diseases, including hypertension, inflammation, and cancer. Finally, there is ongoing research on the role of EETs and sEH in various biological processes, which may lead to the discovery of new therapeutic targets.
Synthesemethoden
The synthesis of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- involves the reaction between 2,4-bis(1,1-dimethylpropyl)phenol and diethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of hypertension. Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to lower blood pressure in animal models of hypertension, and clinical trials are currently underway to test its efficacy in humans.
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has also been studied for its anti-inflammatory and analgesic effects. In animal models of inflammation and pain, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to reduce inflammation and pain, and clinical trials are underway to test its efficacy in humans.
Eigenschaften
CAS-Nummer |
115241-77-5 |
|---|---|
Produktname |
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- |
Molekularformel |
C22H37NO2 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H37NO2/c1-9-21(5,6)17-13-14-19(18(15-17)22(7,8)10-2)25-16-20(24)23(11-3)12-4/h13-15H,9-12,16H2,1-8H3 |
InChI-Schlüssel |
XPMOSENNLCJCAD-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)N(CC)CC)C(C)(C)CC |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)N(CC)CC)C(C)(C)CC |
Andere CAS-Nummern |
115241-77-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



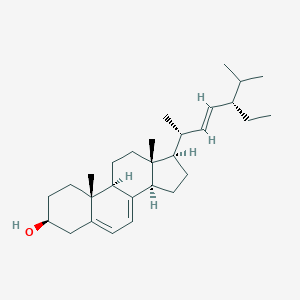
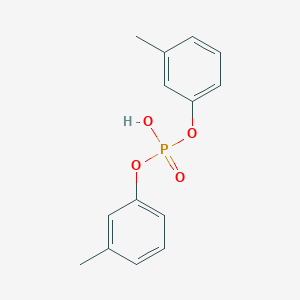
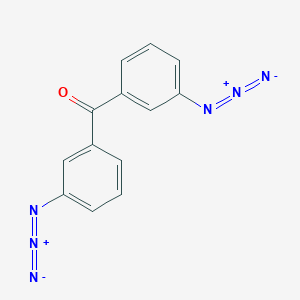
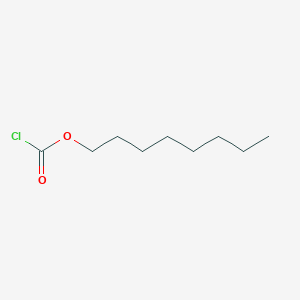
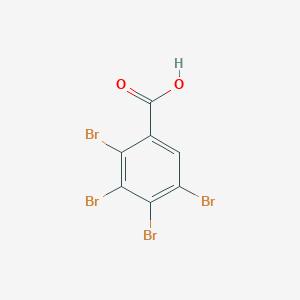
![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)
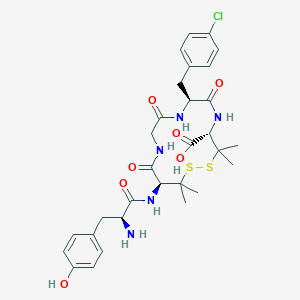
![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)
